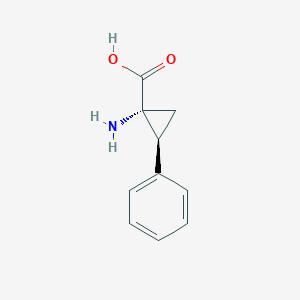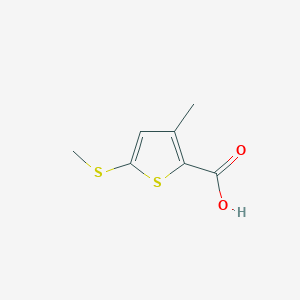
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 3-position, a methylsulfanyl group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with methylsulfanyl chloride in the presence of a base, followed by carboxylation. The reaction conditions typically include:
Reagents: 3-methylthiophene, methylsulfanyl chloride, base (e.g., sodium hydroxide)
Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene
Temperature: Controlled temperatures, usually around 0-25°C
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like bromine or iodine in the presence of a catalyst (e.g., iron or aluminum chloride).
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or aldehydes
Substitution: Halogenated thiophenes or other substituted derivatives
科学的研究の応用
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.
Alter Gene Expression: Affect the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the methyl and methylsulfanyl groups, making it less versatile in certain applications.
3-Methylthiophene-2-carboxylic acid: Similar structure but without the methylsulfanyl group, leading to different chemical reactivity and properties.
5-Methylsulfanylthiophene-2-carboxylic acid: Lacks the methyl group at the 3-position, affecting its overall chemical behavior.
Uniqueness
3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methyl and methylsulfanyl groups enhances its versatility in synthetic chemistry and its potential as a bioactive compound.
特性
分子式 |
C7H8O2S2 |
|---|---|
分子量 |
188.3 g/mol |
IUPAC名 |
3-methyl-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H8O2S2/c1-4-3-5(10-2)11-6(4)7(8)9/h3H,1-2H3,(H,8,9) |
InChIキー |
UMNDLRGHDYIQPY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)SC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


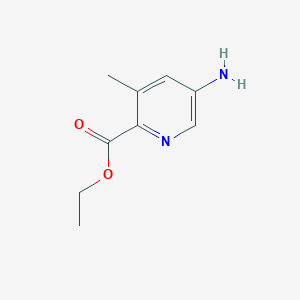
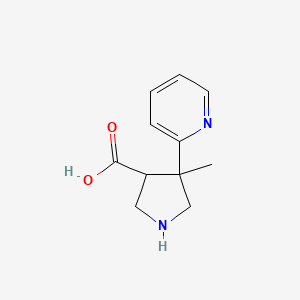
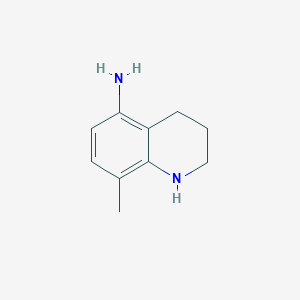
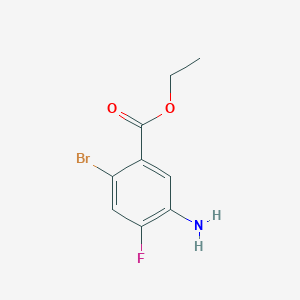
![tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate](/img/structure/B13510016.png)
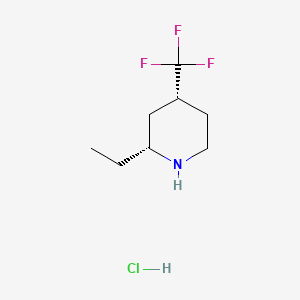

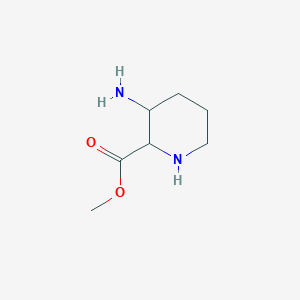
![Ethyl 2-[(3-methylphenyl)methylamino]acetate](/img/structure/B13510033.png)
![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers](/img/structure/B13510042.png)
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)

